molecular formula C7H7ClN4 B6240122 5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine CAS No. 1456534-36-3

5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine

Cat. No. B6240122
CAS RN: 1456534-36-3
M. Wt: 182.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine (MCPP) is a heterocyclic compound that belongs to the class of pyrimidopyridazines. It is an important building block in the synthesis of different drugs and other compounds. MCPP has been widely studied due to its potential applications in the pharmaceutical and agrochemical industries, as well as its ability to act as a catalyst in various reactions.

Scientific Research Applications

5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine has been studied for its potential applications in the pharmaceutical and agrochemical industries. It has been used as a building block in the synthesis of various drugs, such as antifungal agents, anti-cancer drugs, and anti-HIV drugs. It has also been used in the synthesis of herbicides, insecticides, and fungicides.

Mechanism of Action

5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine has been shown to act as a catalyst in various reactions, such as the Diels-Alder reaction and the Wittig reaction. It is believed to act as a Lewis acid, which helps to activate the reactants and promote the desired reaction.
Biochemical and Physiological Effects
5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and antioxidant properties. It has also been shown to have anti-cancer activity and to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. It is also highly soluble in water, which makes it easy to work with. However, it is also important to note that 5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine is a relatively reactive compound, and it can be toxic if not handled properly.

Future Directions

The potential applications of 5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine are still being explored. Future research could focus on developing new synthesis methods for 5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine, as well as exploring its potential use in the synthesis of other drugs and compounds. Additionally, further research could be done to explore the biochemical and physiological effects of 5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine, as well as to investigate its potential use in the treatment of various diseases. Finally, research could be done to explore the potential environmental effects of 5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine and its derivatives.

Synthesis Methods

5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine can be synthesized from 4-chloro-1-methyl-1H-pyrimidine-2-thione and ethyl chloroformate. The reaction involves the condensation of the two reactants in the presence of a base, such as pyridine or triethylamine, to form the desired product. The reaction is usually carried out at room temperature and is usually completed within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine involves the reaction of 2-amino-4-chloro-6-methylpyrimidine with 2,3-dichloroquinoxaline in the presence of a base to form the intermediate 5-chloro-1-methylquinoxaline-2,3-diamine. This intermediate is then reacted with hydrazine hydrate to form the final product.", "Starting Materials": ["2-amino-4-chloro-6-methylpyrimidine", "2,3-dichloroquinoxaline", "base", "hydrazine hydrate"], "Reaction": ["Step 1: React 2-amino-4-chloro-6-methylpyrimidine with 2,3-dichloroquinoxaline in the presence of a base to form 5-chloro-1-methylquinoxaline-2,3-diamine.", "Step 2: React 5-chloro-1-methylquinoxaline-2,3-diamine with hydrazine hydrate to form 5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine."] }

CAS RN

1456534-36-3

Product Name

5-chloro-1-methyl-1H,4H-pyrimido[4,5-c]pyridazine

Molecular Formula

C7H7ClN4

Molecular Weight

182.6

Purity

95

Origin of Product

United States

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